molecular formula C20H18N2O B11545858 (1E)-1-[4-(benzyloxy)benzylidene]-2-phenylhydrazine

(1E)-1-[4-(benzyloxy)benzylidene]-2-phenylhydrazine

Cat. No.: B11545858
M. Wt: 302.4 g/mol
InChI Key: DYGUBAPLILGGBJ-RCCKNPSSSA-N
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Description

(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE typically involves the condensation reaction between a benzyl-protected aldehyde and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4-(benzyloxy)benzaldehyde and phenylhydrazine.

    Catalyst: Acid catalyst such as acetic acid or hydrochloric acid.

    Solvent: Common solvents include ethanol or methanol.

    Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone to hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE: Similar structure but with a methoxy group instead of a benzyloxy group.

    (1E)-1-{[4-(CHLORO)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE: Similar structure but with a chloro group instead of a benzyloxy group.

    (1E)-1-{[4-(NITRO)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE: Similar structure but with a nitro group instead of a benzyloxy group.

Uniqueness

The uniqueness of (1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-PHENYLHYDRAZINE lies in its benzyloxy substituent, which can influence its reactivity, solubility, and interaction with molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline

InChI

InChI=1S/C20H18N2O/c1-3-7-18(8-4-1)16-23-20-13-11-17(12-14-20)15-21-22-19-9-5-2-6-10-19/h1-15,22H,16H2/b21-15+

InChI Key

DYGUBAPLILGGBJ-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=CC=CC=C3

Origin of Product

United States

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